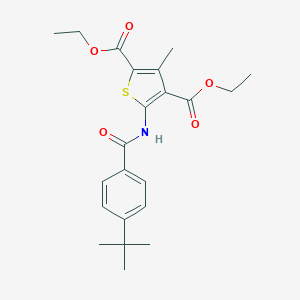

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a tert-butylbenzoyl group, and two ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate typically involves multi-step organic reactions. One common approach is the acylation of a thiophene derivative with 4-tert-butylbenzoyl chloride, followed by esterification with diethyl malonate. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction parameters, leading to a more sustainable and scalable process .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, such as transesterification.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing esters to alcohols.

Substitution: Acid or base catalysts for transesterification reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: New ester compounds depending on the nucleophile used.

Scientific Research Applications

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The compound’s thiophene ring and ester functionalities allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Diethyl 5-((4-tert-butylbenzoyl)amino)-4-cyano-3-methyl-2-thiophenecarboxylate: Similar structure with a cyano group instead of a second ester.

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2-thiophenecarboxylate: Lacks one ester group.

Uniqueness

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate is unique due to its dual ester functionalities, which provide additional sites for chemical modification and potential interactions in biological systems. This makes it a versatile compound for various applications in research and industry .

Biological Activity

Diethyl 5-((4-tert-butylbenzoyl)amino)-3-methyl-2,4-thiophenedicarboxylate is a synthetic compound with notable biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C24H29N2O5S

- Molecular Weight : 463.56 g/mol

- CAS Number : 4815-30-9

- Purity : >98.0% (GC)

Biological Activity Overview

The biological activity of this compound has been investigated through various assays that assess its cytotoxicity against different cancer cell lines and its antimicrobial effects.

Cytotoxicity

Cytotoxicity studies are crucial in evaluating the potential of compounds as anticancer agents. The compound was tested against several human cancer cell lines, including HeLa (cervical cancer) and CEM (T-lymphocyte), using the MTT assay to determine the half-maximal inhibitory concentration (IC50).

The results indicate that this compound exhibits significant cytotoxic effects on these cell lines, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

In addition to its cytotoxic properties, the compound was screened for antimicrobial activity against various bacterial and fungal strains. The results are summarized in the following table:

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

These findings demonstrate that the compound possesses moderate antibacterial and antifungal properties, making it a candidate for further development in antimicrobial therapies.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Case Studies

Case Study 1: Cytotoxicity in Cancer Treatment

A study conducted on a series of thiophene derivatives, including this compound, revealed that modifications in the structure significantly influenced their cytotoxic potency. The introduction of bulky substituents like tert-butyl groups enhanced the compound's ability to inhibit tumor growth in vitro.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of thiophene derivatives, this compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans. The study highlighted the importance of structural features in enhancing the bioactivity of thiophene-based compounds.

Properties

IUPAC Name |

diethyl 5-[(4-tert-butylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5S/c1-7-27-20(25)16-13(3)17(21(26)28-8-2)29-19(16)23-18(24)14-9-11-15(12-10-14)22(4,5)6/h9-12H,7-8H2,1-6H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJWGKPOTKLYGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.